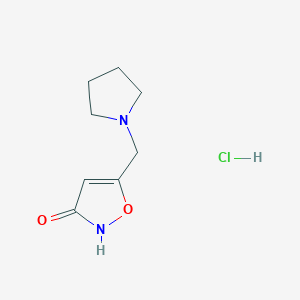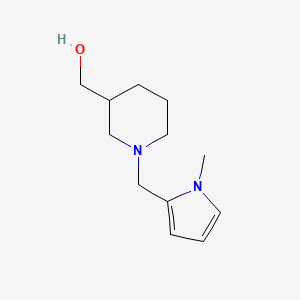
5-Chloro-6-hydroxynaphthalene-2-carbonitrile
Descripción general
Descripción
5-Chloro-6-hydroxynaphthalene-2-carbonitrile (CHNC) is a synthetic organic compound with the molecular formula C11H6ClNO . It is used in various applications due to its unique properties.
Molecular Structure Analysis
The molecular structure of 5-Chloro-6-hydroxynaphthalene-2-carbonitrile consists of 11 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom .Aplicaciones Científicas De Investigación
Synthesis and Chemical Analysis
Compounds similar to 5-Chloro-6-hydroxynaphthalene-2-carbonitrile serve as critical intermediates in the synthesis of various organic molecules. For instance, the synthesis and characterization of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile showcased its potential in novel organic transformations using Vilsmeier–Haack chlorination, highlighting the structural analysis through X-ray, IR, NMR, and spectroscopy techniques (Jukić et al., 2010). Such research underscores the importance of these compounds in facilitating complex chemical syntheses and analyses.
Chemical Sensing
Derivatives of hydroxynaphthalene-carbonitrile have been investigated for their potential as chemical sensors. For example, a study on 5-[{(2-hydroxynaphthalen-1-yl)methylene}amino]pyrmidine-2,4(1H,3H)-dione highlighted its selective sensing capabilities for Al3+ ions in solutions, demonstrating enhanced fluorescence upon Al3+ detection (Singh et al., 2013). This application is crucial for developing sensitive and selective sensors for environmental monitoring and analytical chemistry.
Photocatalytic Applications
Research into photocatalytic decomposition of organic pollutants has also involved compounds structurally related to 5-Chloro-6-hydroxynaphthalene-2-carbonitrile. A study on the TiO2 assisted photocatalytic decomposition of 2-chloronaphthalene, a compound with similar chemical motifs, in aqueous systems revealed insights into the efficient degradation of persistent organic pollutants, pointing towards potential environmental remediation applications (Qi et al., 2019).
Antimicrobial and Anticancer Potential
Compounds with the hydroxynaphthalene-carbonitrile structure have been explored for their biological activities, including antimicrobial and anticancer properties. A study on the synthesis, characterization, and biological evaluation of 6-(5-Chloro-8-hydroxynapthalene-2-yl)-4(4-hydroxyphenyl)-4-5-dihydroxypyrimidin-2(1h)-one demonstrated significant antimicrobial activities, attributed to the presence of chlorine substituents (Sherekar et al., 2022). These findings highlight the potential of such compounds in pharmaceutical research and development.
Propiedades
IUPAC Name |
5-chloro-6-hydroxynaphthalene-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClNO/c12-11-9-3-1-7(6-13)5-8(9)2-4-10(11)14/h1-5,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSXARICYNYZRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2Cl)O)C=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-6-hydroxynaphthalene-2-carbonitrile | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3,4-Dihydro-2H-benzo[1,4]oxazin-3-yl)-methanol oxalate](/img/structure/B1473470.png)
![Methyl 3-[(piperidin-3-ylmethyl)sulfanyl]propanoate hydrochloride](/img/structure/B1473472.png)
![2-([(4-Fluorophenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1473473.png)
![4-[2-(Phenylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B1473474.png)
![2-[(Ethylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1473475.png)



![3-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B1473481.png)



